(S)-3-P-Tolyl-beta-alaninol hcl

Beschreibung

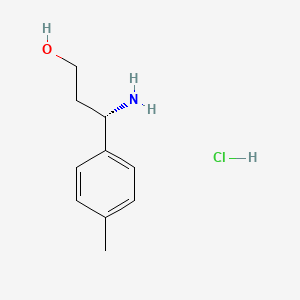

(S)-3-P-Tolyl-beta-alaninol HCl is a chiral β-amino alcohol derivative featuring a para-tolyl (4-methylphenyl) group attached to the β-carbon of the alaninol backbone. The compound’s hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis and chiral chemistry . Its structural versatility allows for modifications that influence electronic, steric, and solubility properties, which are critical for optimizing biological activity and pharmacokinetics.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(4-methylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHNRULLIZUQSW-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-P-Tolyl-beta-alaninol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-3-P-Tolyl-beta-alanine.

Reduction: The carboxylic acid group of (S)-3-P-Tolyl-beta-alanine is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Hydrochloride Formation: The resulting (S)-3-P-Tolyl-beta-alaninol is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In industrial settings, the production of (S)-3-P-Tolyl-beta-alaninol hydrochloride may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce the carboxylic acid group.

Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Crystallization: Purifying the final product through crystallization techniques to obtain high-purity (S)-3-P-Tolyl-beta-alaninol hydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-P-Tolyl-beta-alaninol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of (S)-3-P-Tolyl-beta-alanine ketone.

Reduction: Formation of (S)-3-P-Tolyl-beta-alaninol derivatives.

Substitution: Formation of (S)-3-P-Tolyl-beta-alanine chloride.

Wissenschaftliche Forschungsanwendungen

Chiral Building Block in Synthesis

(S)-3-P-Tolyl-beta-alaninol HCl serves as a crucial chiral building block in the synthesis of pharmaceuticals and biologically active compounds. Its chiral properties allow for the creation of enantiomerically pure compounds, which are essential in drug development due to the differing biological activities of enantiomers.

Table 1: Comparison of Chiral Building Blocks

| Compound Name | Chiral Center | Applications |

|---|---|---|

| This compound | Yes | Drug synthesis, enzyme inhibitors |

| (R)-2-Amino-1-butanol | Yes | Antidepressants, anti-inflammatory agents |

| (S)-2-Amino-3-methylbutanol | Yes | Anticancer drugs |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential as an enzyme inhibitor. For instance, it may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity and influencing disease processes.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound showed promising results as inhibitors of certain proteases involved in cancer progression. The compound's ability to selectively inhibit these enzymes suggests its potential as a therapeutic agent in oncology.

Neuropharmacological Research

Research has indicated that this compound could have neuropharmacological effects. Its structural similarity to neurotransmitters allows it to influence neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study: Neurotransmitter Modulation

In animal models, administration of this compound resulted in altered levels of key neurotransmitters such as serotonin and dopamine, suggesting its role in mood regulation and potential applications in treating depression.

Biochemical Pathways and Mechanisms

The compound is known to interact with various biochemical pathways. It influences cellular signaling by modulating receptor activity and enzyme function.

Industrial Applications

Beyond its pharmaceutical applications, this compound is also utilized in industrial settings for the synthesis of agrochemicals and other fine chemicals. Its chiral nature makes it valuable for producing enantiomerically pure products needed in various industries.

Wirkmechanismus

The mechanism of action of (S)-3-P-Tolyl-beta-alaninol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between (S)-3-P-Tolyl-beta-alaninol HCl and analogous β-alaninol derivatives:

Structural and Functional Analysis

- Substituent Effects: p-Tolyl (4-methylphenyl): Electron-donating methyl group increases lipophilicity, favoring membrane permeability. This makes this compound suitable for central nervous system (CNS)-targeted drug intermediates . 3-Hydroxy-4-methoxyphenyl: Polar hydroxy and methoxy groups improve water solubility and hydrogen-bonding capacity, ideal for APIs requiring aqueous formulation compatibility .

Chirality :

- Solubility: Hydrochloride salts universally improve aqueous solubility compared to free bases. For instance, this compound’s solubility is critical for intravenous formulations .

Biologische Aktivität

(S)-3-P-Tolyl-beta-alaninol hydrochloride (CAS No. 1391438-22-4) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of (S)-3-P-Tolyl-beta-alaninol HCl is primarily attributed to its interaction with various biological targets, particularly in the context of amino acid transport and metabolic pathways. It is suggested that this compound may influence the function of L-type amino acid transporters (LATs), which are crucial for the uptake of essential amino acids across cell membranes, including the blood-brain barrier .

Key Points:

- Target Interaction: The compound may modulate LAT1 activity, impacting amino acid availability in cells.

- Biochemical Pathways: Its effects could extend to influencing pathways related to inflammation, metabolism, and cellular signaling.

This compound exhibits several biochemical properties that contribute to its activity:

- Solubility: It is soluble in polar solvents, which may enhance its bioavailability.

- Stability: The compound's stability under physiological conditions is crucial for maintaining its biological activity over time.

Research Findings

Studies have demonstrated various biological activities associated with this compound:

- Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in infection control.

- Neuroprotective Effects: Given its interaction with LATs, there is potential for neuroprotective applications, particularly in neurodegenerative diseases where amino acid transport is compromised .

- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by modulating cytokine production and inflammatory pathways .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study evaluating the effects of this compound on animal models of neurodegeneration indicated that the compound significantly improved cognitive functions and reduced markers of oxidative stress. The mechanism was linked to enhanced transport of L-amino acids into neurons, suggesting a protective role against excitotoxicity.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.